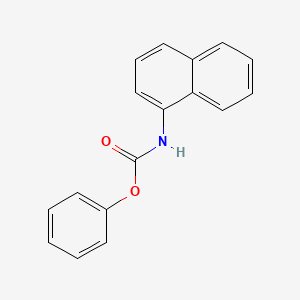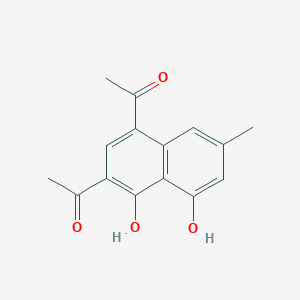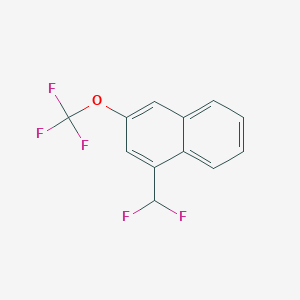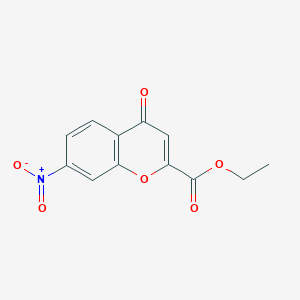![molecular formula C16H20N2O B11857185 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol CAS No. 116415-31-7](/img/structure/B11857185.png)
5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol . This compound is characterized by the presence of an amino group, a piperidin-1-ylmethyl group, and a naphthalen-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol involves several steps. One common method includes the reaction of 5-amino-2-naphthol with piperidine and formaldehyde under controlled conditions . The reaction typically occurs in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Wissenschaftliche Forschungsanwendungen
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol can be compared with other similar compounds, such as:
5-amino-2-naphthol: Lacks the piperidin-1-ylmethyl group, resulting in different chemical properties and applications.
2-(piperidin-1-ylmethyl)naphthalen-1-ol:
5-amino-2-(methyl)naphthalen-1-ol: Has a methyl group instead of the piperidin-1-ylmethyl group, leading to variations in its chemical behavior.
These comparisons highlight the unique features of 5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol, such as its specific functional groups and their influence on its reactivity and applications.
Eigenschaften
CAS-Nummer |
116415-31-7 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H20N2O/c17-15-6-4-5-14-13(15)8-7-12(16(14)19)11-18-9-2-1-3-10-18/h4-8,19H,1-3,9-11,17H2 |
InChI-Schlüssel |
QTDSHQQOQHTSRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C3=C(C=C2)C(=CC=C3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)



![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)









